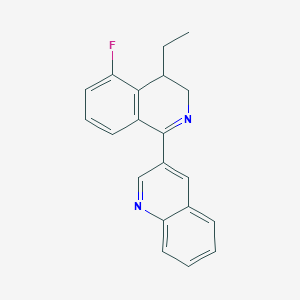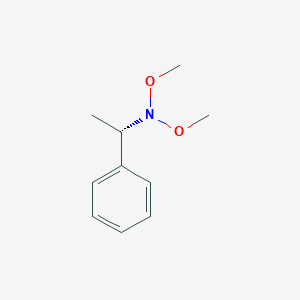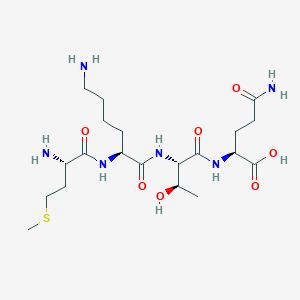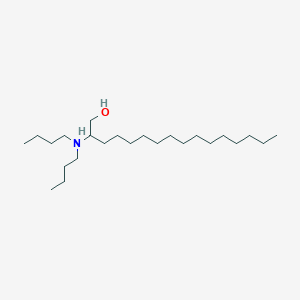![molecular formula C20H23N3O2 B12624819 3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide CAS No. 919118-87-9](/img/structure/B12624819.png)
3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide is a synthetic organic compound that features a piperidine ring, an acetyl group, and a benzamide moiety
准备方法
合成路线和反应条件
3-[(1-乙酰基哌啶-4-基)氨基]-N-苯基苯甲酰胺的合成通常涉及以下步骤:
哌啶环的形成: 哌啶环是通过涉及适当前体的环化反应合成的。
乙酰化: 哌啶环在碱性条件下使用乙酸酐或乙酰氯乙酰化。
与苯甲酰胺偶联: 然后,乙酰化的哌啶使用偶联试剂(如 EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)或 DCC(二环己基碳二亚胺))在诸如三乙胺之类的碱存在下与 N-苯基苯甲酰胺偶联。
工业生产方法
这种化合物的工业生产可能涉及上述合成路线的优化版本,重点是最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。可以采用连续流动合成和自动化合成平台等技术。
化学反应分析
反应类型
3-[(1-乙酰基哌啶-4-基)氨基]-N-苯基苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 还原反应可以使用诸如氢化铝锂或硼氢化钠之类的还原剂进行。
取代: 该化合物可以根据存在的官能团进行亲核或亲电子取代反应。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 使用氢氧化钠的亲核取代或使用卤素的亲电子取代。
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
3-[(1-乙酰基哌啶-4-基)氨基]-N-苯基苯甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索作为各种疾病的潜在治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
3-[(1-乙酰基哌啶-4-基)氨基]-N-苯基苯甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
1-(1-乙酰基-哌啶-4-基)-3-金刚烷-1-基-脲: 一种有效的可溶性环氧化物水解酶抑制剂。
6-[(1-乙酰基哌啶-4-基)氨基]-N-[(2R)-2-羟基-3-(1,2,3,4-四氢异喹啉-2-基)丙基]嘧啶-4-甲酰胺: 一种具有潜在药物应用的化合物。
独特性
3-[(1-乙酰基哌啶-4-基)氨基]-N-苯基苯甲酰胺因其官能团和结构特征的特定组合而独一无二,这些组合赋予其独特的化学和生物学特性
属性
CAS 编号 |
919118-87-9 |
|---|---|
分子式 |
C20H23N3O2 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
3-[(1-acetylpiperidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H23N3O2/c1-15(24)23-12-10-18(11-13-23)21-19-9-5-6-16(14-19)20(25)22-17-7-3-2-4-8-17/h2-9,14,18,21H,10-13H2,1H3,(H,22,25) |
InChI 键 |
BYMFISIQICPDJK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)

![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)


![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
